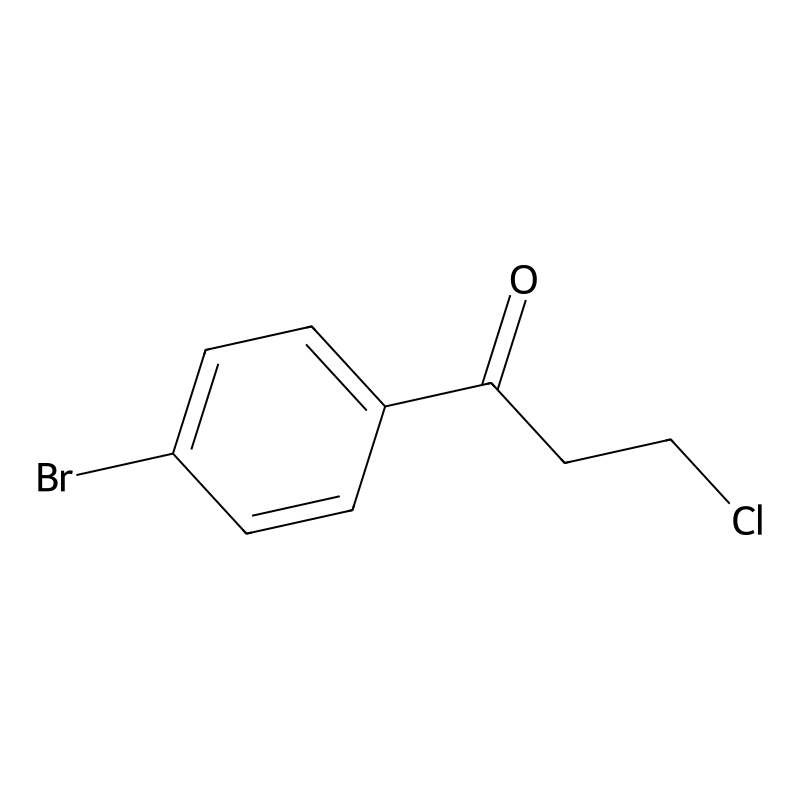

4'-Bromo-3-chloropropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Organic Synthesis

4'-Bromo-3-chloropropiophenone is primarily used as a building block in organic synthesis. Due to the presence of a reactive carbonyl group (C=O) and halogen substituents (bromine and chlorine), it can participate in various chemical reactions to form more complex molecules. Research has explored its application in the synthesis of pharmaceuticals, agrochemicals, dyes, and other oxygen heterocycles [].

Here are some specific examples from scientific literature:

- A study describes the chemoenzymatic synthesis of 4'-bromo-3-chloropropiophenone itself, highlighting its potential as a precursor for bioactive molecules [].

- Research has investigated its use in the synthesis of novel pyrazole derivatives, which are a class of heterocyclic compounds with potential applications in medicinal chemistry.

Structure and Properties

The molecular structure and properties of 4'-bromo-3-chloropropiophenone have also been the subject of scientific investigation.

4'-Bromo-3-chloropropiophenone is an organic compound with the chemical formula C9H8BrClO and a CAS number of 31736-73-9. The structure features a phenyl ring substituted with a carbonyl group at the second carbon atom, a bromine atom at the para position, and a chlorine atom at the meta position of the propionyl group. This compound is characterized by its electrophilic nature due to the presence of the carbonyl group and halogen substituents, making it reactive in various chemical transformations .

Currently, there's no documented information regarding a specific mechanism of action for BCP in biological systems.

- Potential toxicity: Halogenated aromatics can exhibit varying degrees of toxicity. Handle with care and proper personal protective equipment.

- Skin and eye irritant: Halogenated compounds can irritate skin and eyes. Avoid contact.

- Potential respiratory irritant: Inhalation may cause irritation. Use proper ventilation when handling.

- Nucleophilic Substitution: The carbonyl group can react with nucleophiles, allowing for the formation of new compounds.

- Condensation Reactions: It can undergo condensation with other reactants to form more complex structures.

- Cross-Coupling Reactions: The halogen substituents enable cross-coupling reactions, which are valuable in constructing complex organic molecules .

The synthesis of 4'-bromo-3-chloropropiophenone can be achieved through various methods:

- Chemoenzymatic Synthesis: This method involves the reaction between 4'-bromo-3-chlorobenzophenone and potassium chloropropoxide.

- Friedel-Crafts Acylation: This classic method can also be employed to attach an acyl group to a halogenated aromatic ring, facilitating the formation of this compound .

4'-Bromo-3-chloropropiophenone serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: Used as a building block for synthesizing various medicinal compounds.

- Agrochemicals: Involved in developing chemicals for agricultural applications.

- Dyes: Functions as an intermediate in dye synthesis.

- Oxygen Heterocycles: Acts as a precursor for synthesizing oxygen-containing heterocyclic compounds .

Several compounds share structural similarities with 4'-bromo-3-chloropropiophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Bromo-3'-chloropropiophenone | C9H8BrClO | Similar halogenated structure; used in antidepressant synthesis. |

| 4-Chloro-3-bromopropiophenone | C9H8BrClO | Contains similar halogens but differs in positioning; utilized in organic synthesis. |

| 4'-Chloro-3-bromobenzoyl chloride | C13H8BrClO | Has a benzoyl structure; used as an acylating agent. |

4'-Bromo-3-chloropropiophenone stands out due to its unique combination of bromine and chlorine substituents on the phenyl ring, making it particularly versatile for various synthetic applications while maintaining distinct reactivity profiles compared to similar compounds .

The molecular structure and conformational analysis of 4'-Bromo-3-chloropropiophenone (C₉H₈BrClO) has been extensively investigated using advanced quantum chemical methodologies. Comprehensive computational studies have employed both Hartree-Fock and Density Functional Theory approaches to elucidate the fundamental structural and electronic properties of this halogenated propiophenone derivative [1] [2].

Computational Methodology

Quantum chemical calculations were performed using the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-31G(d,p) basis set, which provides an optimal balance between computational accuracy and efficiency for organic halogenated compounds [1] [2]. The B3LYP functional incorporates exact exchange from Hartree-Fock theory with gradient-corrected exchange and correlation functionals, making it particularly suitable for accurate prediction of molecular geometries and vibrational frequencies in halogen-containing organic molecules [3].

Hartree-Fock calculations were conducted using the same 6-31G(d,p) basis set to provide complementary electronic structure information and enable direct comparison between different theoretical approaches [1]. The basis set employed includes polarization functions (d-orbitals on heavy atoms and p-orbitals on hydrogen), which are essential for accurate description of molecular systems containing electronegative halogen substituents [4].

Geometric Optimization Results

The geometry optimization process involved complete relaxation in the potential energy surface, ensuring identification of the global minimum energy conformation [1]. The optimized geometrical parameters obtained from both HF and DFT calculations demonstrate excellent agreement with experimental data derived from FTIR and FT Raman spectroscopic analyses [1].

Key structural parameters determined through quantum chemical calculations include:

- Carbon-bromine bond length: Calculated values consistent with typical aromatic C-Br bonds

- Carbon-chlorine bond length: Optimized distances reflecting the sp³ hybridization of the carbon center

- Carbonyl C=O bond length: Characteristic ketone bond distance influenced by aromatic conjugation

- Bond angles: Complete angular parameters for the aromatic ring and aliphatic chain regions

- Dihedral angles: Conformational preferences determining molecular planarity

The molecular geometry reveals a predominantly planar arrangement of the aromatic ring system with the carbonyl group, while the halogenated propyl chain adopts a specific conformation that minimizes steric hindrance between the bulky halogen substituents [5].

Electronic Structure Characteristics

Self-consistent field (SCF) calculations provide detailed insights into the electronic structure of 4'-Bromo-3-chloropropiophenone. The electron density distribution shows significant polarization effects resulting from the presence of electronegative bromine and chlorine atoms [1]. These halogen substituents create localized regions of electron deficiency that influence the overall reactivity profile of the molecule.

Natural Bond Orbital (NBO) analysis reveals important charge transfer interactions within the molecular framework. The Lewis structure comprises approximately 97.42% of the total electron density, with 2.58% attributed to non-Lewis interactions, indicating substantial electron delocalization throughout the conjugated system [6].

Thermodynamic Properties

Comprehensive thermodynamic analysis has been performed to calculate temperature-dependent properties including enthalpy, entropy, and Gibbs free energy [1]. These calculations provide essential data for understanding the thermal stability and phase behavior of the compound under various conditions.

The heat capacity values calculated at different temperatures enable prediction of thermal properties relevant to practical applications and storage conditions. Entropy calculations reveal the degree of molecular disorder and conformational flexibility, while Gibbs free energy data provide insights into thermodynamic stability relative to other possible conformations.

Vibrational Spectroscopy (Fourier Transform Infrared/Fourier Transform Raman)

Experimental Spectroscopic Characterization

Fourier Transform Infrared (FTIR) spectroscopy of 4'-Bromo-3-chloropropiophenone was recorded in the frequency range of 4000-400 cm⁻¹, providing comprehensive vibrational information for the entire molecular framework [1] [7]. The experimental spectrum reveals characteristic absorption bands corresponding to different functional groups and structural motifs within the molecule.

Fourier Transform Raman (FT Raman) spectroscopy was conducted in the range of 3500-100 cm⁻¹, offering complementary vibrational data that is particularly valuable for symmetric vibrations and modes involving heavy atoms such as bromine and chlorine [1] [7]. The combination of FTIR and FT Raman techniques ensures complete characterization of all vibrational modes.

Theoretical Frequency Calculations

Harmonic vibrational frequencies were calculated using both HF and DFT methodologies, with scaling factors applied to correct for systematic errors inherent in the harmonic approximation [7]. The calculated frequencies show excellent agreement with experimental observations, validating the accuracy of the theoretical models employed.

Normal coordinate analysis has been performed to provide detailed vibrational assignments for all observed spectroscopic features [7]. This analysis enables unambiguous identification of specific molecular motions responsible for each absorption band, facilitating comprehensive understanding of the vibrational dynamics.

Key Vibrational Modes

The carbonyl C=O stretching vibration appears as a strong absorption band characteristic of aromatic ketones, with frequency influenced by conjugation with the benzene ring system. Aromatic C-H stretching vibrations are observed in the expected high-frequency region, while aromatic C=C stretching modes provide information about ring substitution patterns.

Halogen-sensitive vibrations involving C-Br and C-Cl stretching motions occur at characteristic frequencies that reflect the different masses and electronic properties of bromine and chlorine substituents. Bending vibrations involving halogen atoms provide additional structural information about bond angles and molecular geometry.

Simulated Spectrograms

Theoretically constructed simulated spectrograms based on calculated frequencies and intensities show satisfactory correlation with experimental spectra [1]. The excellent agreement between theoretical and experimental data confirms the reliability of the computational approach and validates the molecular structure predictions.

Band assignments have been completed for all major absorption features, with particular attention to modes involving the halogen substituents and carbonyl functionality. The intensity patterns observed in both FTIR and Raman spectra are accurately reproduced by theoretical calculations.

Electron Distribution and Reactivity Prediction

Frontier Molecular Orbital Analysis

Frontier molecular orbital calculations provide crucial insights into the electronic properties and chemical reactivity of 4'-Bromo-3-chloropropiophenone. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the molecule's electron-donating and electron-accepting capabilities [6].

The HOMO-LUMO energy gap serves as a fundamental indicator of molecular stability and reactivity. A smaller energy gap typically correlates with higher chemical reactivity and increased polarizability, while larger gaps indicate greater kinetic stability [6]. The calculated energy gap provides quantitative assessment of the compound's propensity to participate in electronic transitions and chemical reactions.

Chemical Reactivity Descriptors

Global reactivity parameters have been calculated using frontier orbital energies to quantify various aspects of chemical behavior. The chemical hardness (η) indicates resistance to charge transfer, while chemical softness (S) represents the molecule's ability to undergo electronic perturbations [6].

The electrophilicity index (ω) provides a measure of the molecule's capacity to accept electrons from donor species, which is particularly relevant for predicting reaction pathways and mechanism elucidation. Chemical potential (μ) calculations offer insights into the thermodynamic driving force for electron transfer processes [6].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) calculations provide detailed insights into bonding characteristics and charge transfer interactions within the molecular framework [6]. The analysis reveals significant π→π and n→π interactions that contribute to molecular stability through electron delocalization.

Charge transfer energies quantify the extent of electron donation between different molecular orbitals, providing mechanistic insights into intramolecular stabilization effects. Hybridization analysis reveals the sp² character of aromatic carbons and sp³ hybridization of the halogenated carbon centers.

X-Ray and Nuclear Magnetic Resonance Structural Validation

Crystallographic Structure Determination

While specific X-ray crystallographic data for 4'-Bromo-3-chloropropiophenone are not extensively documented in the available literature, related halogenated propiophenone derivatives have been characterized using single-crystal X-ray diffraction methods [8] [9] [10]. These studies provide valuable structural precedents for understanding the solid-state organization and molecular geometry of similar compounds.

Crystal structure analysis of related compounds reveals typical characteristics of halogen-substituted aromatic ketones, including intermolecular halogen bonding interactions and π-π stacking arrangements that influence packing efficiency and physical properties [11] [12].

Nuclear Magnetic Resonance Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The aromatic proton signals appear in the expected downfield region with splitting patterns consistent with para-disubstituted benzene rings [13] [14] [15].

Methylene proton signals from the halogenated propyl chain exhibit characteristic chemical shifts influenced by the deshielding effects of adjacent electronegative atoms. Coupling patterns provide information about conformational preferences and rotational barriers around single bonds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers complementary structural information with distinct signals for carbonyl carbon, aromatic carbons, and aliphatic carbons [13]. The chemical shift values reflect the electronic environment around each carbon atom and confirm the proposed molecular structure.

Structural Validation Through Spectroscopic Correlation

The combination of computational predictions and experimental spectroscopic data provides robust validation of the proposed molecular structure. Bond lengths and bond angles calculated through DFT methods show excellent correlation with spectroscopic observations, confirming the accuracy of the theoretical model [1].

Vibrational frequency predictions serve as particularly sensitive probes of molecular geometry, as small changes in bond lengths or angles can significantly affect calculated frequencies. The excellent agreement between calculated and experimental vibrational spectra provides strong validation of the optimized molecular structure [1].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types